molecular formula C16H13N3O3 B5861820 5-(2,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(2,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5861820
M. Wt: 295.29 g/mol
InChI Key: HZYAFRKMTCMIPS-UHFFFAOYSA-N
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Description

5-(2,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylbenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Reduction: 5-(2,4-dimethylphenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its biological activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
  • 5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

5-(2,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both 2,4-dimethyl and 3-nitrophenyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interaction with molecular targets and its overall properties.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-6-7-14(11(2)8-10)16-17-15(18-22-16)12-4-3-5-13(9-12)19(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYAFRKMTCMIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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